(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

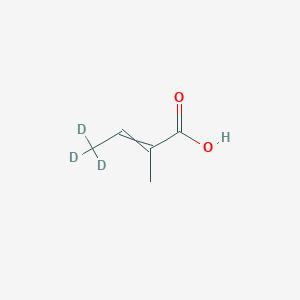

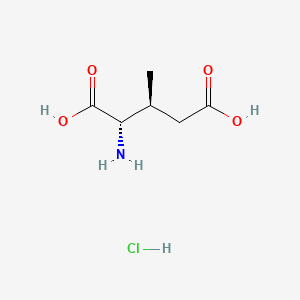

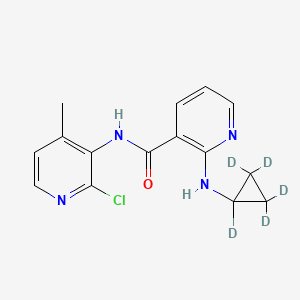

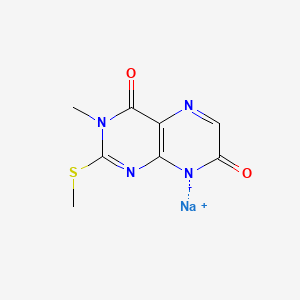

“(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . The (2S,3S) notation indicates that the compound has two chiral centers, both of which have an S configuration . The numbers 2 and 3 refer to the position of the carbon atoms in the molecule . The term “hydrochloride salt” refers to the fact that the compound is a salt form of an acid, which is often used to enhance the solubility, absorption, and effectiveness of the drug .

Molecular Structure Analysis

The molecular structure of “this compound” is determined by the configuration of its chiral centers. The (2S,3S) configuration indicates that both chiral centers have an S configuration . The numbers 2 and 3 refer to the position of the carbon atoms in the molecule .Applications De Recherche Scientifique

Synthesis and Configuration Retention : The Arndt–Eistert homologation of protected (2S, 3S)-3-methylaspartic acid results in the retention of configuration at C-3, leading to the synthesis of (2S, 3R)-3-methylglutamic acid. This synthesis shows high diastereoselectivity, which is crucial in biochemical applications (Hartzoulakis & Gani, 1994).

Utility in Preparing Bioactive Compounds : The stereoselective synthesis of bioactive (2S,3S,4S)-3,4-dihydroxyglutamic acid hydrochloride salt was achieved through key steps like intramolecular nucleophilic epoxidation. This compound is significant due to its bioactivity and the potential for medicinal applications (Kim et al., 2008).

Biological Importance of Derivatives : (2S,3S)-3-hydroxy-4-methyleneglutamic acid, a derivative, has been isolated from natural sources and shown to yield other significant amino acids upon catalytic reduction. These derivatives play a role in the study of amino acids and their biological functions (Dardenne, Casimir, & Sørensen, 1974).

Pharmacological Profiles : Compounds like (2S,4R)-4-methylglutamic acid and its analogs have been examined for their binding properties to rat brain ionotropic glutamate receptors, revealing distinct pharmacological profiles. Such studies are vital for understanding receptor functions and drug development (Bráuner-Osborne et al., 1997).

Enzymatic Synthesis : Enzymatic processes have been employed to synthesize diastereoisomers of 4-methyl-L-glutamic acid, demonstrating the role of (2S,4R)- and (2S,4S)-4-methylglutamic acids in biochemistry and pharmacology (Righini-Tapie & Azerad, 1984).

Action on Excitatory Amino Acid Transporters : The impact of methylglutamate derivatives on excitatory amino acid transporters has been explored, revealing that compounds like (2S,4R)-4-methylglutamate have contrasting mechanisms of action on different transporter types. This is significant for understanding neurotransmitter transport and signaling (Vandenberg et al., 1997).

Propriétés

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUHLZXMNQGWBG-WINKWTMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858045 |

Source

|

| Record name | (3S)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910548-22-0 |

Source

|

| Record name | (3S)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy](/img/no-structure.png)

![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)